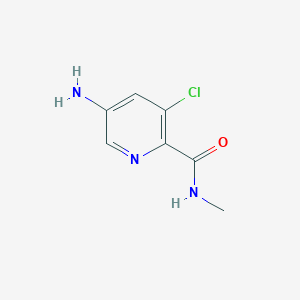
5-Amino-3-chloro-n-methyl-2-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-3-chloro-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides. Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 3-position, and a methyl group attached to the nitrogen atom of the amide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-chloro-N-methylpicolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-chloropyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 5-amino-3-chloropyridine is then reacted with methylamine to form the desired 5-amino-3-chloro-N-methylpicolinamide.
Industrial Production Methods
Industrial production methods for 5-amino-3-chloro-N-methylpicolinamide may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
5-amino-3-chloro-N-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-amino-3-chloro-N-methylpicolinamide can be formed.
Oxidation Products: Oxidation of the amino group can yield nitro derivatives.
Reduction Products: Reduction can lead to the formation of amine derivatives.
科学研究应用
5-amino-3-chloro-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 5-amino-3-chloro-N-methylpicolinamide involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-amino-3-chloro-N-methylpicolinamide: Similar structure but with the amino group at the 4-position.
5-amino-2-chloro-N-methylpicolinamide: Similar structure but with the chlorine atom at the 2-position.
5-amino-3-fluoro-N-methylpicolinamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-amino-3-chloro-N-methylpicolinamide is unique due to the specific positioning of the amino and chloro groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and specific biological applications.
属性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
5-amino-3-chloro-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-10-7(12)6-5(8)2-4(9)3-11-6/h2-3H,9H2,1H3,(H,10,12) |
InChI 键 |
SBFJBFIAHSJKCZ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=C(C=N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)
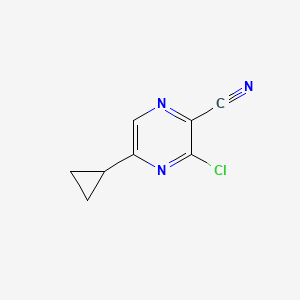
![(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride](/img/structure/B13912637.png)
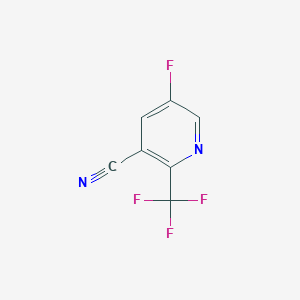
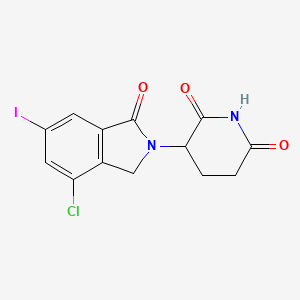
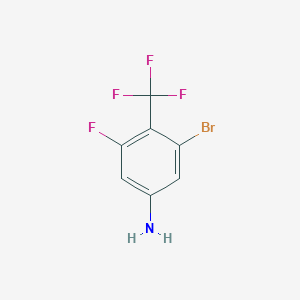
![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13912678.png)
![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)

